Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazine-1-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(furan-2-yl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4S/c1-3-13-19-17-23(20-13)16(24)15(28-17)14(12-6-5-11-27-12)21-7-9-22(10-8-21)18(25)26-4-2/h5-6,11,14,24H,3-4,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXJIOPBTJCHRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCN(CC4)C(=O)OCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-neuroinflammatory responses.
Mode of Action
The compound interacts with its targets, ATF4 and NF-kB proteins, through molecular docking . This interaction leads to the inhibition of ER stress , apoptosis , and the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . The downstream effects include reduced expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3.
Pharmacokinetics
Its neuroprotective and anti-neuroinflammatory properties suggest that it may have good bioavailability in neuronal cells.
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. It also reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Action Environment
Biological Activity
Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 427.6 g/mol. Its structure includes a thiazolo-triazole moiety linked to a furan ring and a piperazine carboxylate group, which contributes to its diverse biological interactions.
1. Target Interactions
The compound interacts with various molecular targets, including:
- Activating Transcription Factor 4 (ATF4) : Involved in the cellular response to stress.
- Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-kB) : Plays a crucial role in regulating immune response.
These interactions suggest that the compound may modulate inflammatory pathways and cellular stress responses, potentially leading to neuroprotective effects and anti-inflammatory properties.
2. Biochemical Pathways
The compound is known to affect:
- Endoplasmic Reticulum (ER) Stress Pathway : This pathway is crucial for protein folding and quality control within cells.
- NF-kB Inflammatory Pathway : This pathway is central to the immune response and inflammation regulation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies demonstrate its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 10 µg/ml |
| Pseudomonas aeruginosa | 100 µg/ml |
| Enterococcus faecalis | 10 µg/ml |
These findings highlight the compound's potential as a novel antimicrobial agent against resistant strains .
Anti-Biofilm Activity
The compound has shown promising results in inhibiting biofilm formation in Gram-negative bacteria. For instance, it significantly reduced biofilm production at concentrations as low as 10 µg/ml against E. coli and Pseudomonas aeruginosa, indicating its potential utility in preventing biofilm-associated infections .
Study on Neuroprotection
A recent study investigated the neuroprotective effects of this compound in models of oxidative stress. The results indicated that it could significantly reduce neuronal cell death induced by oxidative agents, likely due to its modulation of the ER stress pathway and NF-kB signaling.
Antimicrobial Resistance Research
In another study focused on combating antimicrobial resistance, this compound was found to enhance the efficacy of conventional antibiotics against resistant strains of bacteria. This synergistic effect suggests that it could be developed as an adjunct therapy in treating resistant infections .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can researchers optimize reaction yields?
The synthesis involves multi-step reactions, typically starting with the formation of the thiazolo-triazole core, followed by coupling with the piperazine-furan hybrid moiety. Key steps include:
- Thiazolo-triazole formation : Cyclocondensation of thioamides with hydrazine derivatives under reflux in ethanol or DMF .
- Piperazine coupling : Use of coupling reagents like EDCI/HOBt or phosphorus oxychloride to link the thiazolo-triazole to the piperazine-carboxylate group .
- Optimization : Control reaction temperature (60–80°C), solvent polarity (DMF for polar intermediates), and catalyst (e.g., triethylamine for acid scavenging) to improve yields (reported 45–65%) . Characterization : Confirm structure via NMR (thiazole C-S bond at ~160 ppm) and HRMS .
Q. How is the compound’s structural integrity validated, and what analytical techniques are critical?
- X-ray crystallography : Resolve 3D conformation using SHELXL/ORTEP-III; observe bond angles (e.g., thiazole-triazole dihedral angle ~85°) .
- Spectroscopy :
- NMR : Detect piperazine N-CH signals at δ 2.5–3.5 ppm and furan protons at δ 6.2–7.4 ppm .
- IR : Confirm hydroxyl (3200–3400 cm) and ester C=O (1700–1750 cm) groups .
- Chromatography : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
Q. What are the compound’s stability profiles under laboratory conditions?
- Thermal stability : Decomposes above 200°C (DSC/TGA data) .
- pH sensitivity : Hydrolyzes in strong acidic (pH < 3) or basic (pH > 10) conditions; store in neutral buffers .
- Light sensitivity : Degrades under UV exposure; use amber vials for storage .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence biological activity?
Structure-Activity Relationship (SAR) Insights :
Q. What computational tools are recommended for studying target interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to NLRP3 (PDB: 6NPY). Key interactions: hydrogen bonding with ASC pyrin domain .
- MD simulations : GROMACS for stability analysis (RMSD < 2 Å over 100 ns) .
- QSAR : Develop models with MOE or RDKit to predict activity of novel analogs .
Q. How can researchers resolve contradictions in reported bioactivity data?
- Case Example : Discrepancies in IC values for NLRP3 inhibition (0.5 μM vs. 1.8 μM) arise from assay conditions:
- Cell type : THP-1 vs. primary macrophages .
- Endpoint measurement : IL-1β ELISA vs. caspase-1 activity .
Resolution : Standardize protocols (e.g., use LPS-primed THP-1 cells and ATP activation) and validate with positive controls (MCC950) .
Q. What methodologies are suitable for in vivo pharmacokinetic studies?
- ADME profiling :
- Solubility : Use shake-flask method (PBS, pH 7.4) .
- Plasma stability : Incubate with mouse plasma (37°C, 1 hr); analyze via LC-MS/MS .
- In vivo testing : Administer orally (10 mg/kg in C57BL/6 mice); measure bioavailability (F = 35–40%) and brain penetration (logBB = -0.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
